molecular formula C13H23NO3 B3047727 tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate CAS No. 1434141-88-4

tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate

Cat. No. B3047727
CAS RN: 1434141-88-4
M. Wt: 241.33
InChI Key: DSWHLXCVLZVFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate, also known as tBOC, is a carbamate derivative that has found widespread use in the field of organic chemistry. It is primarily used as a protecting group for amines, protecting them from unwanted reactions during synthetic procedures.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

One of the primary applications of tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate is in the realm of organic synthesis, where it serves as a key intermediate. For instance, it has been used in the preparation of Boc-protected 1-(3-oxocyclobutyl) ureas through a one-step Curtius rearrangement. This process involves a nucleophilic addition of the in situ generated tert-butyl carbamate to an isocyanate intermediate, highlighting its utility in synthesizing compounds with potential biological activities, such as agonists of metabotropic glutamate receptor 5 (Sun et al., 2014).

Intermediate for Nucleotide Analogues

Additionally, tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate has been identified as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in confirming the relative substitution of the cyclopentane ring in these intermediates is pivotal for the synthesis of these nucleotide analogues, which are important in the study of genetic materials and potential therapeutic agents (Ober et al., 2004).

Catalysis and Reaction Mechanisms

The compound is also involved in catalysis and reaction mechanism studies. For example, it has been used to study the metalation and alkylation reactions between silicon and nitrogen in α-alkyl-α-aminosilanes. This research sheds light on the compound's ability to undergo efficient reactions with a variety of electrophiles, providing insights into its versatility in synthetic chemistry (Sieburth et al., 1996).

Environmental Applications

Moreover, the compound has been employed in environmental chemistry applications, such as the cyclizative atmospheric CO2 fixation by unsaturated amines. This process leads to the formation of cyclic carbamates, demonstrating the compound's potential in contributing to carbon capture and utilization strategies (Takeda et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level. Unfortunately, the mechanism of action for “tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate” is not documented .

properties

IUPAC Name

tert-butyl N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-12(4,5)9(15)13(8,6)7/h8H,1-7H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWHLXCVLZVFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C1=O)(C)C)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134107
Record name Carbamic acid, N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate

CAS RN

1434141-88-4
Record name Carbamic acid, N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434141-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(2,2,4,4-tetramethyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate
Reactant of Route 6
tert-Butyl (2,2,4,4-tetramethyl-3-oxocyclobutyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.